REACTION_CXSMILES
|
C(OC=[C:5]([C:11](OCC)=O)[C:6]([O:8]CC)=O)C.[C:16]1([NH:22][NH2:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CO>[C:16]1([N:22]2[C:6](=[O:8])[CH2:5][C:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[N:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
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|
Quantity
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5.2 mL
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Type
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reactant
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Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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2.75 mL
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue was crystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 175.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |